![molecular formula C15H13ClO2 B596414 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid CAS No. 1261978-68-0](/img/structure/B596414.png)
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid
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Overview
Description
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and used to make other chemicals .
Synthesis Analysis
There are some studies on the synthesis of compounds similar to the one you’re interested in . For instance, triorganotin (IV) compounds were prepared and confirmed by various techniques .Molecular Structure Analysis
The molecular formula for 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.592 .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-Chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-methylphenyl isocyanate include a melting point of 36-40 °C and a molecular weight of 167.592 .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
The compound can be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have interesting properties and reactivities, and can exist as a monomer, dimer, or cyclic trimer .
Biocidal Investigation
The compound has been used in biocidal investigations . Biocides are substances that can kill or inhibit the growth of living organisms. They are used in medicine, agriculture, forestry, and industry. Biocidal products include disinfectants, preservatives, pest control agents, and other products with similar effects .
In-Silico and Molecular Docking Studies
The compound has been used in in-silico and molecular docking studies . These studies are computer simulations of the interaction between two molecules, such as a drug and its target protein. They are used in drug design to predict the orientation and binding affinity of a small molecule in a protein’s active site .
Synthesis of Isocyanate Derivatives
The compound can be used in the synthesis of isocyanate derivatives . Isocyanates are highly reactive chemicals that are used in the manufacture of flexible and rigid foams, fibers, coatings, and elastomers .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-13(14(16)7-9)12-6-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUHCXCRQKFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690227 |
Source
|
Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-68-0 |
Source
|
Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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